2-Amino-5-fluoro-4-iodophenol
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Overview
Description
2-Amino-5-fluoro-4-iodophenol is an organic compound with the molecular formula C6H5FINO. It is a phenol derivative characterized by the presence of amino, fluoro, and iodo substituents on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-fluoro-4-iodophenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 2,4-diiodophenol with fluorinating agents under specific conditions to introduce the fluoro group at the 5-position. The amino group can be introduced through subsequent reactions involving amination .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-fluoro-4-iodophenol undergoes several types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The iodo group can be reduced to a hydrogen atom.
Substitution: The amino, fluoro, and iodo groups can participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic group can lead to the formation of quinones, while substitution reactions can yield various substituted derivatives of the original compound .
Scientific Research Applications
2-Amino-5-fluoro-4-iodophenol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-Amino-5-fluoro-4-iodophenol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its functional groups. The amino group can form hydrogen bonds, the fluoro group can participate in halogen bonding, and the iodo group can undergo nucleophilic substitution reactions .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-iodophenol: Lacks the fluoro group, which may affect its reactivity and biological activity.
2-Amino-5-fluorophenol:
4-Iodo-5-fluorophenol: Lacks the amino group, which may alter its interactions with biological targets.
Uniqueness
2-Amino-5-fluoro-4-iodophenol is unique due to the presence of all three substituents (amino, fluoro, and iodo) on the benzene ring.
Properties
CAS No. |
1037298-25-1 |
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Molecular Formula |
C6H5FINO |
Molecular Weight |
253.01 g/mol |
IUPAC Name |
2-amino-5-fluoro-4-iodophenol |
InChI |
InChI=1S/C6H5FINO/c7-3-1-6(10)5(9)2-4(3)8/h1-2,10H,9H2 |
InChI Key |
YODVHBXBACNADC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1I)F)O)N |
Origin of Product |
United States |
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